molecular formula C28H19BrN2O4 B3837909 N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide)

N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide)

Cat. No. B3837909
M. Wt: 527.4 g/mol
InChI Key: BPGNLCRTOXXBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide), also known as BPNH, is a synthetic compound that has been widely used in scientific research. It is a member of the hydroxamic acid family and has been found to possess various biological properties.

Scientific Research Applications

N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been extensively studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs can lead to increased gene expression and has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been found to inhibit HDAC activity by binding to the active site of the enzyme. This binding prevents the removal of acetyl groups from histones, leading to increased gene expression. N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant activity by scavenging free radicals. Furthermore, N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) in lab experiments is its specificity for HDAC inhibition. N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has been found to selectively inhibit HDAC1 and HDAC3, which are important targets for cancer therapy. However, N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) has also been found to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide). One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide). Another area of research is the investigation of the potential therapeutic applications of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of N,N'-(5-bromo-1,3-phenylene)bis(3-hydroxy-2-naphthamide) and its effects on cellular signaling pathways.

properties

IUPAC Name

N-[3-bromo-5-[(3-hydroxynaphthalene-2-carbonyl)amino]phenyl]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19BrN2O4/c29-20-13-21(30-27(34)23-9-16-5-1-3-7-18(16)11-25(23)32)15-22(14-20)31-28(35)24-10-17-6-2-4-8-19(17)12-26(24)33/h1-15,32-33H,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGNLCRTOXXBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC(=C3)Br)NC(=O)C4=CC5=CC=CC=C5C=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-bromo-5-[(3-hydroxynaphthalene-2-carbonyl)amino]phenyl]-3-hydroxynaphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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